molecular formula C7H10Cl2F2N2O B13131256 4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride

4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride

Cat. No.: B13131256
M. Wt: 247.07 g/mol
InChI Key: KVNBQJQKOBMSCJ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C7H10Cl2F2N2O It is a derivative of benzene, featuring two amino groups and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitroanisole, which undergoes a series of reactions to introduce the difluoromethoxy group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amination: The resulting compound is then subjected to amination reactions to introduce the second amino group at the ortho position relative to the first amino group.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of hydroxylamine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)-2-nitroaniline
  • 2-Amino-5-(difluoromethoxy)benzoic acid
  • 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid

Comparison: 4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride is unique due to the presence of two amino groups and a difluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H10Cl2F2N2O

Molecular Weight

247.07 g/mol

IUPAC Name

4-(difluoromethoxy)benzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H8F2N2O.2ClH/c8-7(9)12-4-1-2-5(10)6(11)3-4;;/h1-3,7H,10-11H2;2*1H

InChI Key

KVNBQJQKOBMSCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)N.Cl.Cl

Origin of Product

United States

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